5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloro group at the 5-position, a hydroxyethyl group at the 1-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-hydroxyethyl)-1H-pyrazole with thionyl chloride in chloroform under reflux conditions to form 5-chloro-1-(2-chloroethyl)-1H-pyrazole. This intermediate can then be treated with sodium hydroxide in ethanol or potassium tert-butoxide in pyridine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Sodium Hydroxide and Potassium tert-Butoxide: Used for dehydrohalogenation reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation of the hydroxyethyl group.
Esters and Amides: Formed through esterification and amidation of the carboxylic acid group.
Scientific Research Applications
5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: Incorporated into polymers and materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-vinyl-1H-pyrazole: Similar structure but with a vinyl group instead of a hydroxyethyl group.
3-alkenyl-5-chloro-1H-pyrazoles: Differ in the substitution pattern on the pyrazole ring.
Uniqueness
5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both hydroxyethyl and carboxylic acid groups, which provide versatile reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-chloro-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXLOGLYANZTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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